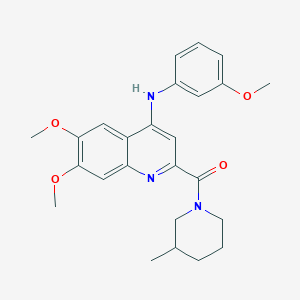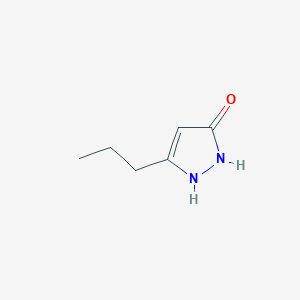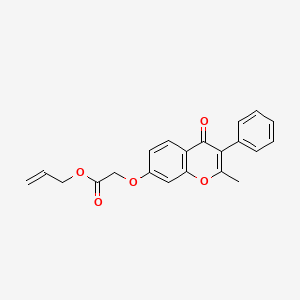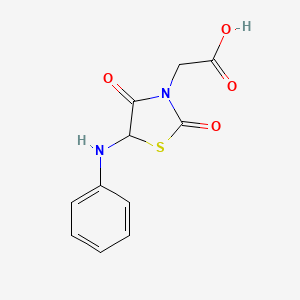![molecular formula C8H4F3N3O2 B2701462 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869947-41-1](/img/structure/B2701462.png)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4F3N3O2 and its molecular weight is 231.134. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient synthesis methods for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have been developed, enabling the creation of diverse compounds from a common starting material. This includes reactions such as SNAr type and Suzuki–Miyaura cross-coupling, which are instrumental in the arylation process and the generation of trifluoromethylated analogues of kinase inhibitors (Jismy et al., 2020).
- Another study focused on the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the tunability of N-alkylation based on the carboxy function, which is pivotal in creating specific substituent patterns (Drev et al., 2014).
Biological Activity and Applications
- A study on the synthesis of a specific derivative of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide revealed its effectiveness in inhibiting the proliferation of certain cancer cell lines. This indicates potential applications in cancer research and therapy (Liu et al., 2016).
- The synthesis of novel 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines and their biological interest were explored in a study that provided a new synthetic route, further expanding the utility of this compound in biological contexts (Jismy et al., 2018).
- A comprehensive study on the liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold showed the versatility and applicability of this compound in creating large-scale compound libraries, a crucial aspect in drug discovery and pharmaceutical research (Dalinger et al., 2005).
Potential in Drug Design
- Aminoazoles in heterocycles synthesis indicated the use of trifluoromethyl-containing diketones in the synthesis of pyrazolo[1,5-a]pyrimidines, underlining the compound's role in designing heterocyclic drugs and its implications in pharmaceutical chemistry (Emelina et al., 2001).
Optical and Photophysical Properties
- Research on the solution and solid-state optical properties of trifluoromethylated 5-(alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine system provided insights into the photophysical properties of derivatives, relevant for applications in materials science and photophysics (Stefanello et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is monoamine oxidase B, an important enzyme in the field of neurodegenerative disorders . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, and its inhibition can lead to an increase in the levels of these neurotransmitters, potentially alleviating symptoms of certain neurodegenerative diseases.
Mode of Action
This compound interacts with its target, monoamine oxidase B, by inhibiting its activity . The exact mechanism of this interaction is not fully understood, but it is likely that the compound binds to the active site of the enzyme, preventing it from metabolizing monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain.
Biochemical Pathways
The inhibition of monoamine oxidase B by this compound affects the metabolic pathways of monoamine neurotransmitters . These neurotransmitters, which include dopamine, norepinephrine, and serotonin, play crucial roles in various neurological functions. By inhibiting the breakdown of these neurotransmitters, the compound can potentially alleviate symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.
Result of Action
The inhibition of monoamine oxidase B by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially alleviating symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNJSFNQOGTRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)

![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)
![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)


![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile](/img/structure/B2701391.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)


![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2701397.png)
![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)
![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)
